
Fenthion Sulfoxide-d6
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Overview
Description
Fenthion Sulfoxide-d6 is a deuterated isotopologue of fenthion sulfoxide, a primary metabolite of the organophosphorus insecticide fenthion. This compound is synthesized by replacing six hydrogen atoms with deuterium (D), enhancing its utility as an internal standard in mass spectrometry-based analytical methods. Its isotopic labeling minimizes matrix interference, enabling precise quantification of fenthion and its metabolites in environmental and biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mesulfenfos-d6 involves the incorporation of deuterium into the Mesulfenfos molecule. This process typically includes the use of deuterated reagents and solvents to ensure the replacement of hydrogen atoms with deuterium. The reaction conditions often involve controlled temperatures and pressures to facilitate the deuteration process .
Industrial Production Methods: Industrial production of Mesulfenfos-d6 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the necessary reaction conditions. The final product is then purified and tested for its isotopic purity and stability .
Chemical Reactions Analysis
Types of Reactions: Mesulfenfos-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide group back to the corresponding sulfide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Analytical Chemistry
Fenthion Sulfoxide-d6 serves as a tracer in analytical chemistry, particularly in studies examining reaction mechanisms and metabolic pathways. Its deuterated nature allows scientists to track its behavior in biological systems more accurately than its non-deuterated counterparts. This capability is crucial for understanding the compound's interactions with biological molecules, such as enzymes.
Table 1: Comparison of this compound with Other Organophosphorus Compounds
Compound | Description | Unique Features |
---|---|---|
Fenthion | Non-deuterated analog used widely as an insecticide. | Standard form without isotopic labeling. |
Malathion | Organophosphorus insecticide with a similar mechanism. | Different chemical structure; less toxic than Fenthion. |
Parathion | Highly toxic organophosphorus compound. | Greater toxicity to mammals; similar mode of action. |
Fensulfoxide | Another sulfoxide derivative with similar properties. | Non-deuterated form; used for comparison in metabolic studies. |
Biological Studies
This compound exhibits significant biological activity by interacting with cholinesterase enzymes , which are critical for neurotransmission. Research indicates that this compound inhibits these enzymes, potentially leading to neurotoxic effects. Additionally, it has been shown to act as an antagonist to the androgenic activity of dihydrotestosterone in specific cell lines, highlighting its relevance in studies of endocrine disruption.
Case Study: Enzyme Inhibition
A study on the stereoselective inhibition of acetylcholinesterase by this compound revealed that the (R)-(+)-enantiomer exhibited a significantly lower IC50 value compared to its (S)-(-)-counterpart, indicating a stronger inhibitory effect on enzyme activity . This finding underscores the importance of stereochemistry in the biological activity of organophosphorus compounds.
Environmental Impact Studies
The stability and tracking capabilities of this compound make it a useful tool in environmental chemistry for studying pesticide degradation and transport mechanisms in ecosystems. Its metabolites can be analyzed using advanced techniques such as ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), providing insights into its environmental fate and potential toxicity.
Metabolism and Degradation
Research indicates that Fenthion is readily oxidized to form various metabolites, including sulfoxides and sulfones, which are then excreted by organisms . Understanding these metabolic pathways is essential for assessing the ecological risks associated with pesticide use.
Toxicological Assessments
Toxicological studies involving this compound focus on its effects on human health and wildlife. The compound's ability to inhibit cholinesterase enzymes raises concerns regarding its potential neurotoxic effects, necessitating thorough risk assessments.
Mechanism of Action
Mesulfenfos-d6 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous stimulation of the nerves, muscles, and glands, ultimately resulting in neurotoxicity. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the enzyme from functioning properly .
Comparison with Similar Compounds
Physicochemical Properties:
Limited data are available, but safety data sheets (SDS) describe it as a grayish-white solid with a molecular formula of C₁₀H₉D₆O₄PS₂ and molecular weight of 300.36 g/mol. Stability and toxicity data remain unspecified in public records .
Non-Deuterated Metabolites of Fenthion
Fenthion sulfoxide-d6 is structurally analogous to its non-deuterated counterpart, fenthion sulfoxide, and other metabolites (Table 1).
Table 1: Comparative Analysis of Fenthion Metabolites
Key Findings :
- Toxicity : Oxon derivatives (e.g., fenthion oxon sulfoxide) exhibit 4–7× higher toxicity than fenthion due to enhanced acetylcholinesterase inhibition .
- Environmental Stability: Fenthion sulfoxide and sulfone degrade faster than the parent compound but persist long enough to pose ecological risks .
- Biological Activity : Fenthion sulfoxide lacks antiandrogenic activity, unlike fenthion, which inhibits androgen receptor signaling at 10⁻⁵ M .
Deuterated Surrogate Standards in Analytical Chemistry
This compound is part of a broader class of deuterated internal standards used to improve analytical accuracy (Table 2).
Table 2: Deuterated Surrogates in LC-MS/MS Methods
Advantages of Deuterated Standards :
Contrast with Deuterated Solvents (e.g., DMSO-d6)
While dimethyl sulfoxide-d6 (DMSO-d6) shares isotopic labeling, it serves as an NMR solvent rather than an analytical standard. Key differences include:
- Application : DMSO-d6 aids in spectroscopic analysis, whereas this compound quantifies pesticide residues .
- Structure: DMSO-d6 is a simple sulfoxide ((CD₃)₂SO), lacking the organophosphate backbone critical for pesticide tracking .
Research Implications and Gaps
- Toxicity Data: The acute toxicity of this compound remains unstudied, though its non-deuterated form is highly toxic .
- Environmental Persistence: Degradation kinetics of deuterated vs. non-deuterated metabolites warrant further investigation .
- Analytical Optimization : Recovery rates of this compound in complex matrices (e.g., sediments) require validation across laboratories .
Biological Activity
Fenthion Sulfoxide-d6 is a deuterated derivative of the organophosphorus pesticide fenthion, known for its significant biological activity, particularly in relation to cholinesterase inhibition and endocrine disruption. This article explores its mechanisms of action, metabolic pathways, and implications for health and environmental safety.
This compound primarily exhibits biological activity through the inhibition of cholinesterase enzymes, which play a critical role in neurotransmission. By inhibiting these enzymes, the compound disrupts normal signaling pathways in the nervous system, potentially leading to neurotoxic effects. Research indicates that this compound may also act as an antagonist to dihydrotestosterone (DHT), a potent androgen, thereby influencing endocrine functions .
Metabolism and Transformation
The metabolic interconversion between fenthion and its sulfoxide form is crucial for understanding its biological effects. Studies have shown that fenthion is metabolized into fenthion sulfoxide via cytochrome P450 enzymes and flavin-containing monooxygenases. The sulfoxide form has been detected as a major metabolite when fenthion is incubated with liver microsomes, indicating that metabolic transformation can significantly alter biological activity .
Case Studies
- Endocrine Disruption : A study utilizing NIH3T3 cells demonstrated that fenthion acts as an antiandrogen at concentrations ranging from 10−6 to 10−4M. This activity was comparable to that of flutamide, a known antiandrogenic agent. Importantly, when fenthion was metabolized to its sulfoxide form in the presence of liver cytosol, the antiandrogenic activity was lost, suggesting that metabolic conversion plays a vital role in modulating endocrine effects .
- Toxicological Assessment : In a forensic analysis involving a human cadaver, liquid chromatography-tandem mass spectrometry (LC-MS/MS) was employed to quantify fenthion and its metabolites. The study found elevated levels of fenthion sulfoxide in cerebrospinal fluid compared to blood, indicating potential neurotoxic implications following exposure .
Analytical Methods
The analysis of this compound and its metabolites typically involves advanced chromatographic techniques. For instance:
- Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) has been utilized to study the oxidative transformations of fenthion and its metabolites, allowing for detailed profiling of biological behavior .
- Various mobile phase compositions have been tested to optimize sensitivity for detecting fenthion-related compounds, with findings suggesting that specific solvent combinations significantly enhance peak resolution and signal intensity during analysis .
Summary of Biological Activities
Activity | Details |
---|---|
Cholinesterase Inhibition | Disrupts neurotransmission; potential neurotoxic effects |
Antiandrogenic Activity | Acts against DHT; relevant in endocrine disruption studies |
Metabolic Transformation | Converts to less active forms; impacts overall biological activity |
Q & A
Basic Research Questions
Q. What analytical methods are most effective for detecting and quantifying Fenthion Sulfoxide-d6 in environmental or biological matrices?
this compound is commonly quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Method validation should include linearity (r² ≥ 0.99), recovery rates (70–120%), and precision (RSD < 15%) in target matrices such as sediments or tissues. Deuterated analogs like this compound serve as internal standards to correct for matrix effects and instrument variability .
Q. How should researchers ensure the stability of this compound during experimental storage and handling?
Store the compound in airtight, light-resistant containers at -20°C to prevent degradation. Prior to use, confirm stability via repeated LC-MS/MS analyses under simulated experimental conditions (e.g., pH, temperature). Degradation products should be monitored using high-resolution mass spectrometry (HRMS) to validate storage protocols .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Use nitrile or fluorinated rubber gloves, safety goggles with side shields, and lab coats to avoid dermal or ocular exposure. Conduct experiments in fume hoods to minimize inhalation risks. Post-handling, decontaminate surfaces with methanol or acetonitrile, and dispose of waste via certified hazardous material facilities .
Advanced Research Questions
Q. How can researchers optimize LC-MS/MS parameters to resolve co-elution issues between this compound and its non-deuterated analog in complex samples?
Adjust chromatographic gradients to increase retention time differences (e.g., 0.1% formic acid in water/acetonitrile). Use MRM transitions specific to the deuterated compound (e.g., m/z 300.36 → 169.05) and confirm spectral purity via ion ratio comparisons. Cross-validate with orthogonal methods like HPLC-UV to rule out false positives .
Q. What strategies address discrepancies in recovery rates of this compound across heterogeneous matrices (e.g., soil vs. water)?
Employ matrix-matched calibration curves to account for suppression/enhancement effects. For low-recovery matrices (<70%), optimize extraction solvents (e.g., dichloromethane for lipophilic matrices) or include cleanup steps like solid-phase extraction (SPE) with C18 cartridges .
Q. How can isotopic interference be minimized when using this compound as an internal standard in high-background samples?
Pre-treat samples with activated charcoal or centrifugal filtration to remove organic interferents. Use HRMS to distinguish isotopic peaks (e.g., resolving power > 25,000) and validate with blank matrix spikes .
Q. What experimental designs are recommended for assessing the environmental fate of this compound despite limited ecotoxicity data?
Conduct microcosm studies to simulate hydrolysis, photolysis, and microbial degradation under controlled conditions. Pair with QSAR models to predict biodegradation pathways and prioritize metabolite identification via HRMS .
Q. How should researchers validate the absence of cytotoxic effects when using this compound in cell-based assays?
Perform dose-response assays (e.g., 0.1–100 µM) with viability markers (MTT, ATP assays). Cross-check with untargeted metabolomics to identify off-target effects, and compare results to non-deuterated analogs to isolate isotope-specific impacts .
Q. What statistical approaches are suitable for interpreting batch-to-batch variability in this compound purity?
Apply multivariate analysis (e.g., PCA) to purity data from multiple synthesis batches. Use ANOVA to identify significant variability sources (e.g., reaction temperature, solvent purity) and establish acceptance criteria (e.g., ≥98% isotopic enrichment) .
Q. How can researchers reconcile conflicting data on the partitioning behavior of this compound in biphasic systems?
Measure logP values experimentally using shake-flask methods with octanol/water. Compare with computational predictions (e.g., COSMO-RS) and validate with NMR chemical shift analyses in deuterated solvents like DMSO-d6 .
Properties
Molecular Formula |
C10H15O4PS2 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(3-methyl-4-methylsulfinylphenoxy)-sulfanylidene-bis(trideuteriomethoxy)-λ5-phosphane |
InChI |
InChI=1S/C10H15O4PS2/c1-8-7-9(5-6-10(8)17(4)11)14-15(16,12-2)13-3/h5-7H,1-4H3/i2D3,3D3 |
InChI Key |
DLAPIMGBBDILHJ-XERRXZQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=S)(OC1=CC(=C(C=C1)S(=O)C)C)OC([2H])([2H])[2H] |
Canonical SMILES |
CC1=C(C=CC(=C1)OP(=S)(OC)OC)S(=O)C |
Origin of Product |
United States |
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